molecular formula C2HCl3 B086510 Trichloroethylene-d CAS No. 13291-68-4

Trichloroethylene-d

Cat. No.: B086510
CAS No.: 13291-68-4
M. Wt: 132.39 g/mol
InChI Key: XSTXAVWGXDQKEL-MICDWDOJSA-N
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Description

Trichloroethylene-d is a useful research compound. Its molecular formula is C2HCl3 and its molecular weight is 132.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Epidemiology : Trichloroethylene has been associated with increased incidences of kidney, liver, and non-Hodgkin's lymphoma cancers among occupationally exposed individuals (Wartenberg, Reyner, & Scott, 2000).

  • Groundwater Remediation : Palladium nanoparticles bio-precipitated on bacteria and encapsulated in various materials have shown effectiveness in dechlorinating trichloroethylene in contaminated groundwater, with potential applications in environmental remediation (Hennebel et al., 2009).

  • Health Risk Assessment : Significant research has been conducted to understand the health risks of trichloroethylene exposure, with emphasis on its metabolism and toxicity, and the varying perspectives on critical scientific issues (Chiu, Caldwell, Keshava, & Scott, 2006).

  • Occupational Health : Trichloroethylene exposure in occupational settings has been linked to various health effects, including skin irritation, systemic toxicity, and potential autoimmune responses (Condé‐Salazar, Guimaraens, Romero, & Yus, 1983; Griffin, Gilbert, & Pumford, 2000).

  • Mitochondrial Dysfunction : Metabolites of trichloroethylene have been shown to induce mitochondrial dysfunction in placental cells, suggesting a mechanism for adverse effects on pregnancy (Elkin, Bridges, & Loch-Caruso, 2019).

  • Photocatalysis : Studies have explored the oxidation of trichloroethylene in air using heterogeneous photocatalysis, potentially useful in air purification technologies (Jacoby, Blake, Noble, & Koval, 1995).

  • Diffusion Coefficient Measurement : Research has been conducted to determine the diffusion coefficient of trichloroethylene in water, crucial for understanding its behavior in aquatic environments (Rossi et al., 2015).

Mechanism of Action

Target of Action

Trichloroethylene (TCE) is a halocarbon commonly used as an industrial solvent . It is metabolized in the body by two major pathways: the oxidative pathway and the glutathione-conjugation pathway . The primary targets of TCE are the liver and kidneys, where it is metabolized to multiple metabolites .

Mode of Action

TCE interacts with its targets primarily through metabolic transformation. The oxidative pathway and the glutathione-conjugation pathway have been shown to be both toxic and carcinogenic to the kidneys . The metabolite S-dichlorovinyl-L-cysteine has been linked with the development of kidney cancer .

Biochemical Pathways

TCE is metabolized in the body by two major pathways: the oxidative pathway and the glutathione-conjugation pathway . Many animal studies show that TCE and its metabolites are associated with several health effects, including cancer .

Pharmacokinetics

The pharmacokinetics of TCE is complex. It is clear that TCE is metabolized to multiple metabolites either locally or into systemic circulation . Many of these metabolites are thought to have toxicological importance .

Result of Action

TCE and its metabolites are associated with several health effects, including cancer . Studies with experimental animals and human tissues indicate a genotoxic mode of action . TCE has been shown to induce lung tumors in rodents . Acute inhalation or ingestion of TCE can cause systemic effects such as excitement, headache, dizziness, nausea, and vomiting followed by loss of coordination, drowsiness, and difficulty speaking .

Safety and Hazards

Exposure to TCE can cause dizziness, headaches, sleepiness, confusion, nausea, unconsciousness, liver damage, and even death . It is also known to cause skin irritation and serious eye irritation .

Future Directions

The U.S. Environmental Protection Agency (EPA) announced a proposal to ban all uses of TCE due to its serious health risks including cancer, neurotoxicity, and reproductive toxicity . This proposal aligns with President Biden’s Cancer Moonshot, a whole-of-government approach to end cancer as we know it .

Biochemical Analysis

Biochemical Properties

Trichloroethylene-d plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main biodegradation processes leading to this compound biodegradation by isolated bacteria and mixed cultures are anaerobic reductive dechlorination, anaerobic cometabolic reductive dichlorination, aerobic co-metabolism, and aerobic direct oxidation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

1,1,2-trichloro-2-deuterioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl3/c3-1-2(4)5/h1H/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTXAVWGXDQKEL-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482422
Record name Trichloroethylene-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13291-68-4
Record name Trichloroethylene-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13291-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichloroethylene-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13291-68-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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